molecular formula C6H8N2OS B1217099 Thio-THIP CAS No. 97164-95-9

Thio-THIP

Cat. No.: B1217099
CAS No.: 97164-95-9
M. Wt: 156.21 g/mol
InChI Key: DZYJTJJQGHXSFN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Thio-THIP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to selectively activate specific GABA A receptor subtypes, particularly alpha 4 beta 1 delta and alpha 4 beta 3 delta receptors. This selectivity makes it a valuable tool for studying the functional diversity of GABA A receptors and their role in various physiological and pathological processes .

Properties

CAS No.

97164-95-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one

InChI

InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)

InChI Key

DZYJTJJQGHXSFN-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=O)NS2

Canonical SMILES

C1CNCC2=C1C(=O)NS2

Synonyms

4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol
Thio-THIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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